[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate
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Overview
Description
Dodecanoic acid, mixed esters with 2-ethylhexanoic acid, 2,2,4-trimethyl-1,3-pentanediol, and valeric acid is a complex ester compound. This compound is known for its unique chemical properties and is used in various industrial applications. It is formed by the esterification of dodecanoic acid with 2-ethylhexanoic acid, 2,2,4-trimethyl-1,3-pentanediol, and valeric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, mixed esters with 2-ethylhexanoic acid, 2,2,4-trimethyl-1,3-pentanediol, and valeric acid involves the esterification reaction. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete reaction. The reactants are mixed in stoichiometric amounts and heated to a temperature of around 150-200°C. The reaction is monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors. The reactants are continuously fed into the reactor, and the product is continuously removed to maintain a steady state. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified using distillation or crystallization techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Dodecanoic acid, mixed esters with 2-ethylhexanoic acid, 2,2,4-trimethyl-1,3-pentanediol, and valeric acid can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding acids and alcohols.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Lithium aluminum hydride, dry ether, low temperatures.
Major Products Formed
Hydrolysis: Dodecanoic acid, 2-ethylhexanoic acid, 2,2,4-trimethyl-1,3-pentanediol, valeric acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
Dodecanoic acid, mixed esters with 2-ethylhexanoic acid, 2,2,4-trimethyl-1,3-pentanediol, and valeric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its
Properties
Molecular Formula |
C25H48O4 |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate |
InChI |
InChI=1S/C25H48O4/c1-7-9-11-12-13-14-15-16-17-19-22(26)28-20-25(5,6)24(21(3)4)29-23(27)18-10-8-2/h21,24H,7-20H2,1-6H3/t24-/m0/s1 |
InChI Key |
HHIKYOKGZSHMCT-DEOSSOPVSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OCC(C)(C)[C@H](C(C)C)OC(=O)CCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CCCC |
Origin of Product |
United States |
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